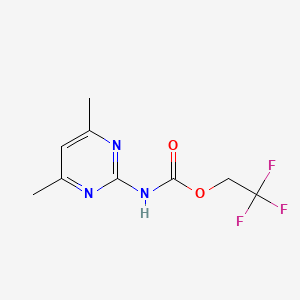2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate
CAS No.:
Cat. No.: VC17436117
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10F3N3O2 |
|---|---|
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H10F3N3O2/c1-5-3-6(2)14-7(13-5)15-8(16)17-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14,15,16) |
| Standard InChI Key | JBXKUVLIHRVLQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)OCC(F)(F)F)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2,2,2-trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is , with a molecular weight of 249.19 g/mol . The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions, is substituted with methyl groups at the 4- and 6-positions. The carbamate functional group (-O-(C=O)-N<) bridges the trifluoroethyl (-OCCF) moiety to the pyrimidin-2-yl amine (Figure 1).
Key structural features:
-
Pyrimidine ring: Contributes to planar aromaticity, enabling π-π stacking interactions critical in biological target binding .
-
Methyl substituents: Enhance lipophilicity and steric bulk, potentially influencing solubility and metabolic stability .
-
Trifluoroethyl group: Introduces strong electron-withdrawing effects () and hydrophobicity, often leveraged to improve pharmacokinetic profiles in drug design .
Synthetic Methodologies
While no explicit synthesis protocol for 2,2,2-trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is detailed in the available literature, analogous carbamate syntheses provide plausible routes. A prominent method involves the reaction of phenyl(2,2,2-trifluoroethyl)iodonium triflate with carboxylic acids or amines in the presence of cesium carbonate (CsCO) at room temperature . For this compound, the pathway likely proceeds via:
-
Formation of the carbamate linkage: Reaction of 4,6-dimethylpyrimidin-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to eliminate HCl.
-
Purification: Chromatographic isolation or recrystallization to achieve the reported minimum purity of 95% .
Alternative approaches may utilize urea derivatives or carbamate exchange reactions, though these methods often require harsher conditions . The absence of toxic condensation agents in the iodonium triflate route aligns with green chemistry principles, suggesting its potential applicability .
Physicochemical Properties
Experimental data specific to this compound remain scarce, but inferences can be drawn from structural analogs:
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 249.19 g/mol | |
| Appearance | Powder (analogous compounds) | |
| Solubility | Likely low in water (high logP) | |
| Stability | Hydrolytically stable under neutral conditions |
The trifluoroethyl group significantly lowers the compound’s polar surface area, enhancing membrane permeability. Computational models predict a logP value >2.5, indicative of moderate lipophilicity . Differential scanning calorimetry (DSC) data for related carbamates suggest a melting point range of 120–150°C, though this remains unconfirmed for the target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume